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Cat. No.: B092878

Get Quote

Executive Summary
Ethyl 8-chloro-6-hydroxyoctanoate (CAS: 1070-65-1) is a critical chiral intermediate in the

synthesis of

-Lipoic Acid (Thioctic Acid), a potent antioxidant and therapeutic agent for diabetic
polyneuropathy. The precise spectroscopic characterization of this compound is essential for
establishing the enantiomeric purity required for the synthesis of biologically active (R)-Lipoic
acid.

This guide provides a comprehensive technical analysis of the spectroscopic signatures (NMR,

IR, MS) of Ethyl 8-chloro-6-hydroxyoctanoate. It distinguishes the molecule from its metabolic

impurities and synthetic precursors, specifically the keto-derivative Ethyl 8-chloro-6-

oxooctanoate (CAS: 50628-91-6).

Part 1: Chemical Identity & Synthesis Context[1][2]
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Structural Specifications
IUPAC Name: Ethyl 8-chloro-6-hydroxyoctanoate[1][2][3]

CAS Number: 1070-65-1[4][2][3][5]

Molecular Formula:

[2][5]

Molecular Weight: 222.71 g/mol [3]

Chirality: Contains one stereocenter at C-6. The (R)-enantiomer is the requisite precursor for

(R)-Lipoic acid.

Synthesis & Impurity Logic
The compound is typically synthesized via the hydride reduction of the keto-ester precursor.

Understanding this pathway is vital for interpreting the spectroscopic data, as residual ketone

signals indicate incomplete conversion.

Ethyl 8-chloro-6-oxooctanoate
(CAS: 50628-91-6)

Reduction
(NaBH4 / EtOH)

Hydride Addition Racemic Ethyl 8-chloro-6-hydroxyoctanoate
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Yields Racemate Enzymatic Resolution
(Lipase)

Kinetic Resolution (R)-Ethyl 8-chloro-6-hydroxyoctanoate
(Chiral Precursor)

>99% ee

Click to download full resolution via product page

Figure 1: Synthesis pathway highlighting the origin of the hydroxy-ester and the necessity for

chiral resolution.

Part 2: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
The NMR spectrum is the primary tool for structural validation. The following data is

synthesized from high-field (400 MHz) analysis in

.
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H NMR (400 MHz,

)
The spectrum is characterized by the distinct ethyl ester pattern and the deshielded protons

near the chlorine and hydroxyl groups.
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Position Proton Type

Chemical
Shift (

, ppm)

Multiplicity Integration
Assignment
Logic

H-6 CH-OH 3.75 - 3.85 Multiplet 1H

Deshielded

by -OH; chiral

center.

H-8
CH

-Cl
3.60 - 3.68

Triplet

(distorted)
2H

Deshielded

by Chlorine;

often

overlaps with

H-6.

H-10

O-CH

-CH
4.12

Quartet (

Hz)
2H

Characteristic

ethyl ester

signal.

H-2
CH

-CO
2.30

Triplet (

Hz)
2H -methylene to

carbonyl.

H-7
CH

(C6-C8)
1.85 - 1.95 Multiplet 2H

Diastereotopi

c nature may

cause

splitting

complexity.

H-3,4,5 Alkyl Chain 1.35 - 1.70 Multiplets 6H

Bulk

methylene

envelope.

H-11

O-CH

-CH
1.25

Triplet (

Hz)
3H

Methyl

terminus of

the ester.

-OH Hydroxyl 2.0 - 2.5 Broad Singlet 1H

Variable;

exchangeabl

e with

.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092878?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


C NMR (100 MHz,

)
Key diagnostic peaks include the carbonyl carbon and the C-Cl carbon.

Carbon Type
Chemical Shift (

, ppm)
Assignment

C=O 173.8 Ester Carbonyl

C-OH 68.5 C-6 (Chiral Center)

O-CH 60.3 Ethyl ester methylene

C-Cl 42.1 C-8 (Chlorinated carbon)

Alkyl 34.2, 36.5, 25.1, 24.8
Backbone carbons (C2-C5,

C7)

CH 14.2 Ethyl ester methyl

Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid "fingerprint" identity check.

3400 - 3450 cm

(Broad): O-H stretching vibration. Absence of this peak indicates the keto-precursor or
dehydration.

1735 cm

(Strong, Sharp): C=O stretching (Ester).

1180 cm

: C-O stretching (Ester).
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650 - 750 cm

: C-Cl stretching (Characteristic of alkyl chlorides).

Mass Spectrometry (MS)
Ionization Mode: EI (Electron Impact) or ESI (Electrospray).

Molecular Ion (

): 222 (often weak or absent in EI due to rapid fragmentation).

Isotope Pattern: A characteristic 3:1 intensity ratio for peaks containing Chlorine (

vs

).

Key Fragments:

m/z 204 (

): Loss of water from the secondary alcohol.

m/z 177 (

): Loss of the ethoxy group.

m/z 186 (

): Elimination of HCl.

Part 3: Experimental Protocols & Quality Control
Protocol: Sample Preparation for NMR
To ensure reproducibility and avoid artifacts (such as water peaks obscuring the H-6 signal),

follow this strict protocol:

Solvent Selection: Use
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(99.8% D) stored over molecular sieves to minimize water content.

Concentration: Dissolve 10-15 mg of the analyte in 0.6 mL of solvent. High concentrations

can cause H-bonding shifts in the -OH signal.

Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal

referencing (

0.00).

Acquisition:

Pulse angle: 30°

Relaxation delay: 1.0 s (sufficient for quantitative integration of protons, though C=O

carbons in

C require longer delays).

Scans: 16 (1H), 1024 (13C).

Impurity Profiling Logic
In the development of

-lipoic acid, three specific impurities must be monitored via NMR:

Ethyl 8-chloro-6-oxooctanoate (Starting Material):

Detection: Look for a triplet at

2.45 (alpha to ketone) and absence of the signal at

3.8 (CH-OH).

Elimination Product (Ethyl 8-chloro-6-octenoate):

Detection: Appearance of alkene protons at

5.4 - 5.6.
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Over-reduced Diol (8-chloro-1,6-octanediol):

Detection: Disappearance of the ethyl ester signals (

4.12, 1.25) and appearance of a new triplet at

3.65 (

-OH).

Sample: Ethyl 8-chloro-6-hydroxyoctanoate

Check 1H NMR @ 2.45 ppm

Check 1H NMR @ 5.50 ppm

Absent

FAIL: Residual Keto-Ester

Triplet Present

PASS: High Purity

Absent

FAIL: Elimination Product

Multiplet Present

Click to download full resolution via product page

Figure 2: Logical flow for NMR-based impurity detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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